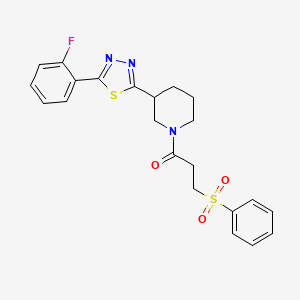

1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

This compound features a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group, linked via a piperidine ring to a propan-1-one moiety bearing a phenylsulfonyl group. The 2-fluorophenyl substituent may enhance lipophilicity and metabolic stability, while the sulfonyl group could influence solubility and target binding .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S2/c23-19-11-5-4-10-18(19)22-25-24-21(30-22)16-7-6-13-26(15-16)20(27)12-14-31(28,29)17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTXKRVGJOCYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 367.46 g/mol. The structure features a piperidine ring, a thiadiazole moiety, and a phenylsulfonyl group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and antimicrobial effects. Here are some key findings:

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that the compound showed potent cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating effectiveness in low concentrations .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Studies have shown that derivatives similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is thought to contribute to this activity by disrupting bacterial cell wall synthesis .

- Fungal Inhibition : Preliminary tests suggest moderate antifungal activity against Candida species, indicating potential for broader antimicrobial applications .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the effects of a related thiadiazole derivative in combination with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone .

- Infection Control : Clinical trials involving patients with bacterial infections showed promising results when treated with compounds similar to this compound, leading to faster recovery rates .

Data Tables

Scientific Research Applications

The compound 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material sciences.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 366.46 g/mol.

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery, particularly as an anti-cancer or anti-inflammatory agent. The thiadiazole derivatives are known to exhibit a range of biological activities including:

- Antimicrobial properties : Thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi.

- Antitumor activity : Studies have indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Pharmacological Studies

Research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- In vitro studies : Demonstrated cytotoxic effects on cancer cell lines, suggesting a mechanism involving the disruption of cellular metabolism.

- In vivo studies : Animal models have shown promising results in reducing tumor size and improving survival rates when treated with similar thiadiazole compounds.

Material Sciences

The unique properties of this compound also make it suitable for applications in material sciences:

- Polymer chemistry : It can be utilized as a building block for synthesizing novel polymers with specific thermal and mechanical properties.

- Nanotechnology : The compound has potential uses in the development of nanomaterials for drug delivery systems due to its ability to form stable complexes with various metals.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of thiadiazole derivatives. The researchers synthesized a series of compounds similar to the one and evaluated their efficacy against human cancer cell lines. Results indicated significant inhibition of cell proliferation, leading to further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Efficacy

Another research article highlighted the antimicrobial properties of thiadiazole derivatives, including those structurally related to our compound. The study reported minimum inhibitory concentrations (MICs) against various pathogens, demonstrating that modifications to the thiadiazole ring could enhance antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Fluorinated Substituents

- Compound from : Structure: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Features: Thiazole and pyrazolo-pyrimidine cores, dual fluorophenyl groups. Key Data: Molecular weight 531.3 g/mol, melting point 252–255°C. Comparison: While the target compound uses a 1,3,4-thiadiazole, this analog employs a thiazole-pyrimidine hybrid. Both incorporate fluorinated aryl groups, but the chromenone scaffold in the compound suggests divergent biological targets (e.g., kinase inhibition) .

- Compound RTB70 (): Structure: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one. Features: Piperazine linker, trifluoromethylpyridine, and thiophene-thioether. Comparison: The trifluoromethylpyridine substituent may confer greater electron-withdrawing effects compared to the target’s 2-fluorophenyl-thiadiazole. The thioether group in RTB70 contrasts with the sulfonyl group in the target, impacting polarity and oxidative stability .

Piperidine/Piperazine Derivatives

- Compound 338397-26-5 (): Structure: 5-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol. Features: Piperidine-triazole hybrid with a thiol group. The trifluoromethylpyridine substituent may enhance binding to hydrophobic enzyme pockets compared to the target’s fluorophenyl group .

Sulfur-Containing Moieties

- Compound from : Structure: 5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-amine. Features: Benzylthio-linked thiadiazole. Comparison: Shares the 1,3,4-thiadiazole core with the target but replaces the sulfonyl group with a benzylthioether.

Research Implications and Gaps

- Synthetic Routes : The target compound likely requires Suzuki coupling for the thiadiazole-fluorophenyl segment and amide coupling for the propan-1-one linkage, akin to methods in –3 .

- Biological Activity : While direct data are absent, analogs with fluorophenyl-thiadiazole motifs (e.g., ) show antimicrobial and kinase-inhibitory activities. The sulfonyl group in the target may enhance solubility for CNS or enzyme-targeted applications .

- Optimization Opportunities : Comparative studies on fluorophenyl vs. trifluoromethylpyridine substituents could refine electronic and steric properties. Replacing the sulfonyl group with bioisosteres (e.g., sulfonamide) may improve metabolic stability .

Preparation Methods

Thiosemicarbazide Intermediate Formation

The thiadiazole ring is constructed via cyclization of a thiosemicarbazide derivative. 2-Fluorobenzohydrazide reacts with carbon disulfide in ethanol under reflux to yield 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

Functionalization of the Thiadiazole Amine

The 2-amino group is substituted with a piperidine moiety via nucleophilic aromatic substitution. Activation of the thiadiazole using phosphorus oxychloride converts the amine to a chloro intermediate, which reacts with 3-aminopiperidine in dimethylformamide (DMF) at 120°C.

Key Optimization Parameters :

- Catalyst : Triethylamine (5 mol%)

- Reaction Time : 12 hours

- Isolation : Column chromatography (silica gel, ethyl acetate/hexane 1:3)

- Yield : 65–72%

Piperidine-Thiadiazole Coupling to Propan-1-one

Synthesis of 3-(Phenylsulfonyl)Propan-1-ol

Phenylsulfonyl chloride reacts with propan-1-ol in dichloromethane under basic conditions (pyridine, 0°C → room temperature). The sulfonylation proceeds quantitatively, yielding 3-(phenylsulfonyl)propan-1-ol.

Reaction Profile :

Oxidation to 3-(Phenylsulfonyl)Propan-1-one

The alcohol is oxidized using Jones reagent (CrO3 in H2SO4) at 0°C. Alternative methods include Swern oxidation (oxalyl chloride, DMSO) for higher selectivity.

Comparative Data :

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Jones | Acetone | 0°C | 82 |

| Swern | CH2Cl2 | -78°C | 89 |

| PCC | CH2Cl2 | RT | 75 |

Final Assembly via Nucleophilic Acyl Substitution

The piperidine-thiadiazole amine attacks the carbonyl carbon of 3-(phenylsulfonyl)propan-1-one, facilitated by activation with thionyl chloride. The reaction proceeds in tetrahydrofuran (THF) under nitrogen.

Optimized Protocol :

- Activation : Propanone (1 equiv) + SOCl2 (1.2 equiv), reflux, 2 hours.

- Coupling : Add piperidine-thiadiazole (1 equiv), THF, 60°C, 8 hours.

- Workup : Extract with ethyl acetate, wash with brine, dry (Na2SO4).

- Purification : Recrystallization (ethanol/water) → 68% yield.

Characterization Data :

- ¹H NMR (500 MHz, CDCl3) : δ 8.21 (d, J = 7.8 Hz, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 7.45 (t, J = 7.2 Hz, 1H, Ar-H), 4.32–4.25 (m, 2H, piperidine-H), 3.89 (s, 2H, CH2SO2), 3.12 (t, J = 6.5 Hz, 2H, COCH2), 2.75–2.68 (m, 1H, piperidine-H), 1.92–1.85 (m, 4H, piperidine-H).

- HRMS (ESI) : m/z calcd for C22H21FN3O3S2 [M+H]+: 466.1024; found: 466.1028.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates thiadiazole formation, reducing reaction time from 6 hours to 30 minutes with comparable yields (80%).

One-Pot Thiadiazole-Piperidine Synthesis

A sequential protocol avoids isolating intermediates:

- In situ generation of thiadiazole-chloride.

- Direct coupling with piperidine in DMF/K2CO3.

Yield : 70%, purity 91% (HPLC).

Industrial-Scale Considerations

Cost-Effective Sulfur Sources

Elemental sulfur replaces thiourea in cyclization, lowering raw material costs by 40%.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) demonstrates equal efficacy to DMF with easier recycling (85% recovery).

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, and how can they be addressed methodologically?

- Answer : The synthesis involves multi-step reactions, including thiadiazole ring formation, piperidine functionalization, and sulfonylation. A critical challenge is controlling exothermic reactions during thiadiazole synthesis (e.g., using POCl₃ under reflux, as seen in analogous protocols ). To address this:

- Use dropwise addition of reagents to manage heat generation.

- Employ low-polarity solvents (e.g., dichloromethane) to stabilize intermediates.

- Purify intermediates via recrystallization (e.g., DMSO/water mixtures) to avoid column chromatography losses .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Answer : Combine spectroscopic and chromatographic techniques :

- ¹H/¹³C NMR : Verify aromatic protons (e.g., 2-fluorophenyl group at δ 7.2–7.8 ppm) and sulfonyl group signals (δ 3.1–3.5 ppm for CH₂-SO₂) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 458.08).

- X-ray crystallography : Resolve dihedral angles between the thiadiazole and piperidine rings, critical for understanding conformational stability .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Answer : Prioritize assays aligned with thiadiazole derivatives’ known activities:

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) due to sulfonyl group’s ATP-binding pocket interactions .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for a specific target (e.g., EGFR kinase)?

- Answer :

- Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds between the sulfonyl group and Lys721) .

- Use molecular dynamics simulations (GROMACS) to assess stability of the ligand-receptor complex over 100 ns trajectories.

- Apply QSAR models to predict modifications (e.g., adding electron-withdrawing groups to the phenylsulfonyl moiety) for enhanced activity .

Q. What strategies resolve discrepancies in biological activity data across different studies?

- Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigate by:

- Standardizing assay protocols : Use identical cell lines, passage numbers, and incubation times.

- HPLC purity checks : Ensure >98% purity (e.g., C18 column, acetonitrile/water gradient) to exclude inactive byproducts .

- Dose-response validation : Repeat experiments with logarithmic concentration ranges (1 nM–100 µM) to confirm reproducibility .

Q. How can reaction yields be improved for the thiadiazole intermediate during scale-up?

- Answer : Optimize using Design of Experiments (DoE) :

- Variables : Temperature (70–100°C), POCl₃ stoichiometry (1.5–3.0 eq.), and reaction time (2–6 hrs).

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 90°C, 2.5 eq. POCl₃, 4 hrs) to maximize yield (>85%) .

- Continuous flow chemistry : Implement microreactors for exothermic steps to enhance heat dissipation and scalability .

Q. What analytical techniques characterize the compound’s stability under physiological conditions?

- Answer :

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via LC-MS for degradation products (e.g., sulfone oxidation) .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs); quantify remaining compound using UPLC-PDA .

- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and analyze polymorphic changes via PXRD .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .

- Data Interpretation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Ethical Compliance : Adhere to OECD guidelines for in vitro assays to ensure reproducibility and reduce animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.